molecular formula C24H16BrN B15015290 (11E)-11-(4-bromobenzylidene)-2-methyl-11H-indeno[1,2-b]quinoline

(11E)-11-(4-bromobenzylidene)-2-methyl-11H-indeno[1,2-b]quinoline

Cat. No.: B15015290
M. Wt: 398.3 g/mol
InChI Key: XDKJQZPAJLNDEB-FYJGNVAPSA-N
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Description

(11E)-11-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-11H-INDENO[1,2-B]QUINOLINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromophenyl group attached to a methylene bridge, which is further connected to a methyl-substituted indenoquinoline core. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E)-11-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-11H-INDENO[1,2-B]QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-methylindeno[1,2-b]quinoline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is often carried out in a solvent like ethanol or toluene to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(11E)-11-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-11H-INDENO[1,2-B]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methylene bridge to a methylene group.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Methylene-bridged indenoquinoline compounds.

    Substitution: Amino or thiol-substituted indenoquinoline derivatives.

Scientific Research Applications

(11E)-11-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-11H-INDENO[1,2-B]QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (11E)-11-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-11H-INDENO[1,2-B]QUINOLINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridyl: Known for its use as a ligand in coordination chemistry.

    1,10-Phenanthroline: Another ligand with applications in metal complexation and catalysis.

    4,4’-Dimethyl-2,2’-dipyridyl: Similar in structure but with different substituents affecting its reactivity.

Uniqueness

(11E)-11-[(4-BROMOPHENYL)METHYLIDENE]-2-METHYL-11H-INDENO[1,2-B]QUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

(11E)-11-[(4-bromophenyl)methylidene]-2-methylindeno[1,2-b]quinoline

InChI

InChI=1S/C24H16BrN/c1-15-6-11-19-20(12-15)21(13-16-7-9-18(25)10-8-16)22-14-17-4-2-3-5-23(17)26-24(19)22/h2-14H,1H3/b21-13+

InChI Key

XDKJQZPAJLNDEB-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)C3=NC4=CC=CC=C4C=C3/C2=C/C5=CC=C(C=C5)Br

Canonical SMILES

CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4C=C3C2=CC5=CC=C(C=C5)Br

Origin of Product

United States

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